molecular formula C11H14Cl3NO B567462 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride CAS No. 1220033-11-3

3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

Cat. No. B567462
CAS RN: 1220033-11-3
M. Wt: 282.589
InChI Key: GGNMWLWPDGQZSC-UHFFFAOYSA-N
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Description

3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO . It has a molecular weight of 282.6 g/mol . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H . The canonical SMILES representation is C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 282.6 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 281.014097 g/mol . The topological polar surface area is 21.3 Ų .

Scientific Research Applications

  • Synthesis and Derivative Research

    • Pyrrolidine derivatives have been synthesized and explored for their potential impact on learning and memory processes. Specifically, esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized and considered either as dehydration products of corresponding 4-hydroxy-2-pyrrolidinones or as cyclic derivatives of 4-aminoisocrotonic acid (Pinza & Pifferi, 1978).
    • The synthesis of pyrrolidine-2,4-diones (tetramic acids) and some derivatives has been reported. These compounds have been obtained through various methods, including heating 3-ethoxycarbonyl derivatives with water or nitromethane. This research indicates the versatility of pyrrolidine derivatives in chemical synthesis (Mulholland, Foster, & Haydock, 1972).
  • Structural and Spectroscopic Analysis

    • Studies involving pyrrolidine rings have focused on their structure and bonding. For example, research on Buflomedil hydrochloride, which includes a pyrrolidine ring in its structure, revealed insights into hydrogen bonding and molecular interactions (Ravikumar & Sridhar, 2006). This type of research is crucial for understanding how such compounds can interact with biological systems or be modified for specific applications.
  • Biophysical and Biomedical Applications

    • Pyrrolidine derivatives have found applications in biophysical and biomedical research, particularly as molecular probes and labels in magnetic resonance spectroscopy and imaging. For instance, a study provided a new procedure for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog used in various research applications (Dobrynin et al., 2021).
  • Polymer Research

    • In the field of materials science, pyrrolidine and its derivatives have been used to synthesize conducting polymers. These polymers are derived from low oxidation potential monomers based on pyrrolidine and have been shown to be stable and conductive, indicating potential applications in electronics and related fields (Sotzing, Reynolds, & Katritzky, 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNMWLWPDGQZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718618
Record name 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220033-11-3
Record name Pyrrolidine, 3-[(2,4-dichlorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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